molecular formula C12H10FNS B8356720 2-(Benzylsulfanyl)-5-fluoropyridine

2-(Benzylsulfanyl)-5-fluoropyridine

Cat. No.: B8356720
M. Wt: 219.28 g/mol
InChI Key: ZQSVGXYPKQQBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfanyl)-5-fluoropyridine is a fluorinated pyridine derivative featuring a benzylsulfanyl (-S-benzyl) substituent at the 2-position and a fluorine atom at the 5-position. This compound is primarily utilized as a pharmaceutical intermediate due to its structural versatility, which allows for further functionalization via coupling or substitution reactions. The benzylsulfanyl group contributes to its electron-donating properties, while the fluorine atom enhances metabolic stability and modulates electronic effects—a common strategy in medicinal chemistry to optimize drug-like properties.

Properties

Molecular Formula

C12H10FNS

Molecular Weight

219.28 g/mol

IUPAC Name

2-benzylsulfanyl-5-fluoropyridine

InChI

InChI=1S/C12H10FNS/c13-11-6-7-12(14-8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

ZQSVGXYPKQQBMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Benzylsulfanyl vs. Benzyloxy

A critical analog is 2-(Benzyloxy)-5-fluoropyridine (CAS 1305322-95-5), which replaces the sulfur atom in the benzylsulfanyl group with an oxygen atom (benzyloxy, -O-benzyl). Key differences include:

  • Electronic Effects: The benzylsulfanyl group is a stronger electron donor than benzyloxy due to sulfur’s lower electronegativity. This enhances nucleophilic reactivity at the pyridine ring.
  • Steric Effects : Both substituents introduce steric bulk, but the longer C-S bond in benzylsulfanyl (vs. C-O in benzyloxy) may marginally increase steric hindrance.
Property 2-(Benzylsulfanyl)-5-fluoropyridine 2-(Benzyloxy)-5-fluoropyridine
Substituent (Position 2) -S-benzyl -O-benzyl
Electron Donation Strong Moderate
Oxidation Sensitivity High Low
Typical Applications Pharmaceutical intermediate Not explicitly reported

Thioether Variations: Benzylsulfanyl vs. Methylthio

2-Fluoro-5-(methylthio)pyridine (CAS 1037764-83-2) replaces the benzylsulfanyl group with a smaller methylthio (-S-methyl) substituent. Comparisons highlight:

  • Steric Impact : The benzyl group’s bulk may hinder interactions in biological systems compared to the compact methyl group.
  • Synthetic Flexibility: Benzyl groups are more amenable to further modifications (e.g., hydrogenolysis) than methyl groups.
Property This compound 2-Fluoro-5-(methylthio)pyridine
Substituent (Position 2) -S-benzyl -S-methyl
Steric Bulk High Low
logP (Estimated) ~3.5 ~1.8
Applications Pharmaceutical intermediate Chemical synthesis

Reactivity and Hammett Correlations

Evidence from purine analogs (e.g., 2-(benzylsulfanyl)-7H-purin-6-one) suggests that benzylsulfanyl groups participate in coupling reactions with arylhydrazines, forming hydrazone derivatives . This reactivity is likely conserved in this compound, where the electron-rich pyridine ring could facilitate similar transformations. Hammett studies on related compounds indicate that electron-donating substituents (e.g., -S-benzyl) accelerate reactions sensitive to electronic effects, such as nucleophilic aromatic substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.